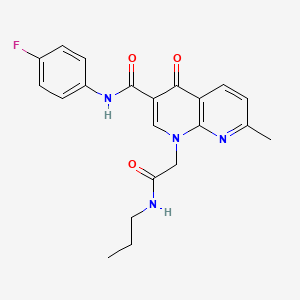

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a 4-fluorophenyl substituent, and a propylaminoethyl side chain at position 1. Its 1,8-naphthyridine core is a bicyclic aromatic system known for diverse biological activities, including antimicrobial and kinase inhibitory effects . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the propylaminoethyl moiety may influence solubility and target binding through hydrogen bonding. The compound’s molecular formula is C₂₁H₂₁FN₄O₃, with a molecular weight of 396.42 g/mol (based on structural analogs) .

Properties

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZZFDZKKJCMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

*Calculated based on analog G611-0521 ; †Calculated from molecular formula C₁₆H₈ClF₂NO₃.

Key Observations :

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances lipophilicity (logP = ~3.24) compared to the carboxylic acid derivative (logP likely lower due to ionization), impacting membrane permeability .

Physicochemical Properties

The table below compares critical physicochemical parameters:

‡Estimated using computational tools (e.g., ChemAxon); §Predicted based on substituents.

Key Findings :

- Lipophilicity : The target compound’s logP (3.24) balances solubility and permeability, whereas the adamantyl derivative (logP ~5.2) may face solubility challenges .

- Polar Surface Area (PSA) : The target’s PSA (72.94 Ų) suggests moderate permeability, aligning with orally bioavailable drugs (PSA < 80 Ų) .

Research Implications

- Fluorine Position : The 4-fluorophenyl group may enhance target selectivity over the 3-F isomer, as para-substitution often improves aromatic stacking interactions in kinase inhibitors .

- Propylaminoethyl Side Chain: This moiety’s balance of hydrophilicity and hydrogen-bonding capacity may optimize pharmacokinetics compared to longer alkyl chains (e.g., pentyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.